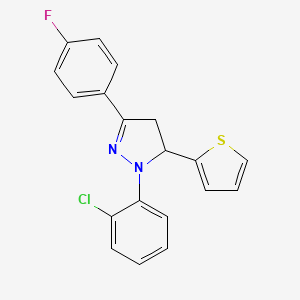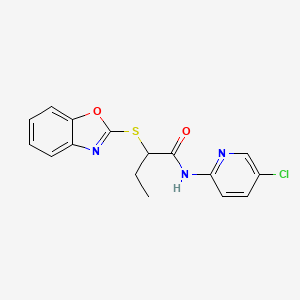
N~2~-(4-fluorophenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(4-fluorophenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as FMME-NH-Ph-Glyc-OH, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of glycine derivatives, which are known to exhibit a wide range of biological activities.
作用機序
The mechanism of action of FMME-NH-Ph-Glyc-OH involves the inhibition of DPP-4 activity. DPP-4 is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1), which stimulate insulin secretion and reduce blood glucose levels. Inhibition of DPP-4 by FMME-NH-Ph-Glyc-OH results in increased levels of GLP-1, leading to improved glucose metabolism and insulin secretion.
Biochemical and Physiological Effects:
FMME-NH-Ph-Glyc-OH has been shown to exhibit a range of biochemical and physiological effects. In addition to its inhibitory activity against DPP-4, it has been shown to exhibit anti-inflammatory and antioxidant activity. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes.
実験室実験の利点と制限
The advantages of using FMME-NH-Ph-Glyc-OH in lab experiments include its potent inhibitory activity against DPP-4, its potential as a candidate for the treatment of type 2 diabetes, and its ability to exhibit a range of biochemical and physiological effects. However, the limitations of using FMME-NH-Ph-Glyc-OH in lab experiments include its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research involving FMME-NH-Ph-Glyc-OH. These include:
1. Further studies to elucidate the mechanism of action of FMME-NH-Ph-Glyc-OH and its potential targets in the treatment of type 2 diabetes.
2. Development of more efficient synthesis methods for FMME-NH-Ph-Glyc-OH to improve its yield and purity.
3. Investigation of the potential of FMME-NH-Ph-Glyc-OH as a candidate for the treatment of other metabolic disorders such as obesity and cardiovascular disease.
4. Development of novel drug delivery systems for FMME-NH-Ph-Glyc-OH to improve its bioavailability and reduce potential toxicity.
Conclusion:
FMME-NH-Ph-Glyc-OH is a promising compound that has gained significant interest in the scientific community due to its potential applications in drug discovery and development. Its potent inhibitory activity against DPP-4 and its ability to exhibit a range of biochemical and physiological effects make it a potential candidate for the treatment of type 2 diabetes and other metabolic disorders. Further research is needed to fully elucidate its mechanism of action and potential therapeutic applications.
合成法
The synthesis of FMME-NH-Ph-Glyc-OH involves the reaction of N-(2-methoxyethyl)-N-methylglycine with 4-fluorobenzoyl chloride and methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution and results in the formation of FMME-NH-Ph-Glyc-OH as a white solid.
科学的研究の応用
FMME-NH-Ph-Glyc-OH has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent inhibitory activity against a class of enzymes known as dipeptidyl peptidase-4 (DPP-4), which are involved in the regulation of glucose metabolism and insulin secretion. This makes FMME-NH-Ph-Glyc-OH a potential candidate for the treatment of type 2 diabetes.
特性
IUPAC Name |
2-(4-fluoro-N-methylsulfonylanilino)-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O4S/c1-19-8-7-14-12(16)9-15(20(2,17)18)11-5-3-10(13)4-6-11/h3-6H,7-9H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZFXUCYMDKFQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN(C1=CC=C(C=C1)F)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{[5-(3-fluorophenyl)-2-furyl]methylene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5179939.png)
![2-[3-(1-piperidinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5179945.png)

![N-{4-[(dimethylamino)sulfonyl]phenyl}-3-fluorobenzamide](/img/structure/B5179966.png)
![1-methyl-3-(3-phenoxyphenyl)benzo[f]quinoline](/img/structure/B5179976.png)
![1-{[1-(2,4-difluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5179986.png)
![(3S*,4S*)-1-{[5-(3-hydroxy-1-propyn-1-yl)-2-thienyl]methyl}-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5179989.png)
![1-[(1-naphthyloxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5179991.png)
![1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5180002.png)

![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B5180008.png)
![ethyl (4-{[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5180021.png)
![(3aS*,6aR*)-5-(3-chloro-2-pyridinyl)-3-[3-(4-methoxyphenyl)propyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5180029.png)